molecular formula C13H23NO4 B13902423 Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate

Katalognummer: B13902423
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: MPVMIOUSVTTYEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate is a chemical compound with the molecular formula C13H23NO4. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate typically involves the reaction of tert-butyl 3-oxomorpholine-4-carboxylate with butan-2-yl groups under specific conditions. The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in research and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate is unique due to the presence of both the tert-butyl and butan-2-yl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biochemical applications .

Eigenschaften

Molekularformel

C13H23NO4

Molekulargewicht

257.33 g/mol

IUPAC-Name

tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate

InChI

InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3

InChI-Schlüssel

MPVMIOUSVTTYEW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.